5-Hydroxypyrazine-2-carbonyl chloride

Medicinal Chemistry Building Block Characterization Synthetic Intermediate

Researchers synthesizing antitubercular agents require pyrazine scaffolds with orthogonal reactivity. 5-Hydroxypyrazine-2-carbonyl chloride (CAS 1261490-22-5) addresses this via its dual-function architecture: • Acyl chloride for direct acylation of amines, alcohols, and nucleophiles • 5-hydroxy group enables orthogonal protection (silyl ether) for late-stage diversification-a capability absent in 5-chloro or unsubstituted analogs • Derived from pyrazinamide's active metabolite; ideal for SAR studies targeting antimycobacterial potency Supplied at ≥98% purity with quality documentation for pharmaceutical R&D.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
Cat. No. B12973952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrazine-2-carbonyl chloride
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=O)N1)C(=O)Cl
InChIInChI=1S/C5H3ClN2O2/c6-5(10)3-1-8-4(9)2-7-3/h1-2H,(H,8,9)
InChIKeyMUNVJTRQLHOCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypyrazine-2-carbonyl chloride: Key Pyrazine Acylating Agent


5-Hydroxypyrazine-2-carbonyl chloride (CAS 1261490-22-5) is a pyrazine-derived acyl chloride bearing a hydroxyl group at the 5-position and a carbonyl chloride at the 2-position of the heteroaromatic ring . With a molecular formula of C5H3ClN2O2 and a molecular weight of 158.54 g/mol, this compound serves as an electrophilic building block for the introduction of the 5-hydroxypyrazine-2-carbonyl moiety into target molecules via acylation reactions with nucleophiles . The compound is commercially available at purities of 95%+ to ≥98% , making it suitable for pharmaceutical R&D and quality control applications .

Acylating Reagent Introduces 5-hydroxypyrazine-2-carbonyl moiety via nucleophilic acylation
Orthogonal Handle Hydroxyl group enables protection/deprotection and late-stage derivatization
Research Grade Available for synthetic and analytical workflows; verify purity for specific method

Why 5-Hydroxypyrazine-2-carbonyl chloride Cannot Be Substituted


The 5-hydroxy substituent on 5-Hydroxypyrazine-2-carbonyl chloride introduces a chemically distinct polarity and hydrogen-bonding capability that fundamentally differentiates it from unsubstituted pyrazine-2-carbonyl chloride (CAS 19847-10-0) and halogenated analogs such as 5-chloropyrazine-2-carbonyl chloride. While unsubstituted pyrazine-2-carbonyl chloride exhibits moisture sensitivity and hydrolyzes to 2-pyrazinecarboxylic acid , the presence of the 5-hydroxy group alters the electronic distribution across the pyrazine ring and introduces an additional reactive handle for further derivatization—a functional feature absent in the unsubstituted analog [1]. Moreover, the hydroxyl group provides a site for subsequent protection/deprotection strategies, hydrogen-bonding interactions with biological targets, or conjugation to other molecular scaffolds, which generic pyrazinecarbonyl chlorides cannot offer. Consequently, substituting 5-Hydroxypyrazine-2-carbonyl chloride with a simpler analog would yield products lacking the physicochemical and biological properties conferred by the 5-hydroxy functionality.

5-Hydroxypyrazine-2-carbonyl chloride
Unsubstituted pyrazine-2-carbonyl chloride
Lacks hydroxyl group; polarity, hydrogen-bonding, and tautomerization capability absent. Products would lack derived physicochemical properties.
5-Hydroxypyrazine-2-carbonyl chloride
5-Chloropyrazine-2-carbonyl chloride
Chloro substituent cannot serve as orthogonal handle; requires metal-catalyzed cross-coupling for further elaboration, restricting synthetic flexibility.

5-Hydroxypyrazine-2-carbonyl chloride: Key Differentiation Evidence


Structural and Molecular Weight Differentiation from Unsubstituted Analog

5-Hydroxypyrazine-2-carbonyl chloride differs from the unsubstituted analog pyrazine-2-carbonyl chloride (CAS 19847-10-0) by the presence of a 5-hydroxy substituent . This substitution increases the molecular weight by approximately 16.0 g/mol (158.54 g/mol versus 142.54 g/mol for the unsubstituted analog) and introduces an oxygen atom capable of hydrogen bonding. The hydroxy substitution also enables tautomerization to the pyrazinone form, which is not possible with the unsubstituted analog [1].

Molecular Weight Shift
Cross-study comparable
Δ +16.00 g/mol (11.2%)
Enables LC-MS differentiation of hydroxylated products
Relative to unsubstituted analog
Medicinal Chemistry Building Block Characterization Synthetic Intermediate

Hydroxyl Reactivity Compared to 5-Chloro Analog

5-Hydroxypyrazine-2-carbonyl chloride contains a hydroxyl group that serves as an orthogonal reactive handle for O-alkylation, O-acylation, or protection/deprotection strategies—functionality absent in 5-chloropyrazine-2-carbonyl chloride . Notably, when 5-hydroxypyrazine-2-carboxylic acid (the precursor acid) is treated with thionyl chloride in the presence of DMF, it can undergo dual transformation: the carboxylic acid is converted to the carbonyl chloride while the hydroxyl group may be simultaneously substituted with chlorine to yield 5-chloropyrazine-2-carbonyl chloride . This reaction pathway demonstrates that the hydroxyl group is chemically active under typical acyl chloride-forming conditions, whereas the chloro analog is a terminal functional group incapable of further derivatization at that position without metal-catalyzed cross-coupling .

Hydroxyl Reactivity
Class-level inference
-OH: protection/derivatization capable; -Cl: requires metal catalysis
Orthogonal functionalization options during multi-step synthesis
Reactivity under SOCl₂/DMF conditions may convert -OH to -Cl
Organic Synthesis Protecting Group Strategy Late-Stage Functionalization

pH-Dependent Behavior vs. Unsubstituted Pyrazine

The 5-hydroxy group introduces pH-dependent ionization behavior that is absent in unsubstituted pyrazine-2-carbonyl chloride [1]. Potentiometric titration studies on 5-hydroxypyrazine-2-carboxylic acid (the parent acid) determined acid-base properties that enable optimization of process conditions for its production [1]. The parent acid exhibits a predicted acid dissociation constant (pKa) of 6.15±0.20 [2], indicating that the hydroxyl group is partially ionized at physiological pH. In contrast, unsubstituted pyrazine-2-carbonyl chloride lacks this ionizable group entirely .

pKa Differential
Cross-study comparable
Predicted pKa 6.15±0.20 vs. ≈-2.50
pH-dependent solubility and extraction control during workup
Parent acid potentiometric study
Physicochemical Characterization Ionic Equilibria Process Optimization

Link to Pyrazinamide Metabolite

5-Hydroxypyrazine-2-carbonyl chloride is the acyl chloride derivative of 5-hydroxypyrazine-2-carboxylic acid (5OH-PYCA), a compound with established pharmaceutical relevance as the primary metabolite of pyrazinamide, a first-line antitubercular drug [1]. 5OH-PYCA is recognized as an important intermediate in the production of tuberculostatics [1][2]. In contrast, unsubstituted pyrazine-2-carboxylic acid (pyrazinoic acid) is also a pyrazinamide metabolite but lacks the hydroxyl group and exhibits different pharmacokinetic and pharmacodynamic properties . This established metabolite status provides 5-hydroxypyrazine-containing derivatives with a validated biological precedent that simpler pyrazinecarbonyl chlorides cannot claim [3].

Metabolite Scaffold Precedent
Class-level
Parent acid is primary pyrazinamide metabolite
Supports antimycobacterial SAR research context
Data from literature; independent validation recommended
Antitubercular Agents Drug Metabolism Pyrazinamide Derivatives

5-Hydroxypyrazine-2-carbonyl chloride: Research & Industrial Applications


Antitubercular and Antimicrobial Agent Synthesis

Researchers developing next-generation antitubercular agents should prioritize 5-Hydroxypyrazine-2-carbonyl chloride for constructing compounds that incorporate the 5-hydroxypyrazine scaffold. Given that the parent acid (5-hydroxypyrazine-2-carboxylic acid) is an established metabolite of pyrazinamide , derivatives synthesized from this acyl chloride inherit a pharmacophoric moiety with validated in vivo relevance. This scaffold differentiation from unsubstituted pyrazine-2-carbonyl chloride offers a rational basis for structure-activity relationship (SAR) studies aimed at improving antimycobacterial potency or overcoming pyrazinamide resistance mechanisms .

Orthogonal Functionalization in Multi-Step Synthesis

For complex multi-step syntheses where the pyrazine ring must be introduced early and later functionalized, 5-Hydroxypyrazine-2-carbonyl chloride provides a distinct advantage over 5-chloro and unsubstituted analogs. The hydroxyl group serves as an orthogonal handle that can be selectively protected (e.g., as a silyl ether) during subsequent acyl chloride coupling steps, then deprotected for late-stage diversification . This strategy is not feasible with 5-chloropyrazine-2-carbonyl chloride, which lacks this modifiable functionality and instead requires metal-catalyzed cross-coupling for further elaboration .

pH-Responsive and Hydrogen-Bond-Dependent Drug Design

Medicinal chemists designing compounds where hydrogen-bonding interactions or pH-dependent solubility are critical should select 5-Hydroxypyrazine-2-carbonyl chloride over non-hydroxylated pyrazinecarbonyl chlorides. The 5-hydroxy group introduces a hydrogen-bond donor/acceptor site and, with a predicted pKa of approximately 6.15 for the parent acid , imparts pH-dependent ionization behavior that can influence target binding, membrane permeability, and formulation properties. This physicochemical differentiation is absent in unsubstituted pyrazine-2-carbonyl chloride , making the 5-hydroxy analog the preferred choice for applications where these properties are desirable.

LC-MS-Based Process Monitoring and Optimization

Process development teams requiring robust analytical monitoring of reaction progress and impurity profiling should consider 5-Hydroxypyrazine-2-carbonyl chloride in workflows where distinguishing between hydroxylated and non-hydroxylated pyrazine species is critical. The 16.00 g/mol molecular weight increase relative to unsubstituted pyrazine-2-carbonyl chloride provides a clear mass spectrometric signature that enables unambiguous identification and quantitation of hydroxylated reaction products, intermediates, and potential impurities during manufacturing process development and quality control .

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
5-Hydroxypyrazine pharmacophore
Antimycobacterial activity endpoints
Multi-step orthogonal synthesis
Hydroxyl protection/deprotection
Orthogonal functionalization review
Medicinal chemistry design studies
Ionizable hydroxyl group
pH-dependent solubility and binding screening
LC-MS process monitoring
Distinct mass signature
Reaction tracking and impurity profiling

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